molecular formula C11H13NO4 B12964080 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid CAS No. 62177-01-9

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid

Cat. No.: B12964080
CAS No.: 62177-01-9
M. Wt: 223.22 g/mol
InChI Key: CDRVGURNPPJPNN-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid is an organic compound characterized by the presence of an amino group and a benzodioxole moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of benzodioxole derivatives and amino acids as precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent .

Scientific Research Applications

2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid include:

  • 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
  • 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
  • Valine derivatives .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an amino group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62177-01-9

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid

InChI

InChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14)

InChI Key

CDRVGURNPPJPNN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N

Origin of Product

United States

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